molecular formula C11H10N4O5S B1434697 N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide CAS No. 94625-43-1

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B1434697
CAS No.: 94625-43-1
M. Wt: 310.29 g/mol
InChI Key: CFIMBINHVKTZCH-UHFFFAOYSA-N
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Description

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound known for its role as an inhibitor in various biochemical processes. It is often referred to in scientific literature for its ability to inhibit specific proteins and pathways, making it a valuable tool in research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-methoxypyrazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as an inhibitor in studies involving protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting specific enzymes or proteins involved in disease pathways.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by covalently modifying specific cysteine residues on target proteins, thereby inhibiting their function. This mechanism is particularly relevant in the inhibition of mixed lineage kinase domain-like protein (MLKL), which plays a role in necroptosis, a form of programmed cell death. By inhibiting MLKL, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide can prevent necroptosis and is thus valuable in research on cell death and related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is unique due to its specific inhibition of MLKL and its role in preventing necroptosis. This makes it particularly valuable in research focused on cell death mechanisms and potential therapeutic applications .

Biological Activity

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide, a compound with the CAS number 94625-43-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a sulfonamide derivative that combines a pyrazine moiety with a nitrobenzene sulfonamide structure. Its unique chemical composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as lactoperoxidase and lipoxygenases, which are involved in inflammatory pathways and cancer progression .
  • Antimicrobial Activity : There is evidence suggesting that this compound may exhibit antimicrobial properties by interfering with microbial growth pathways, similar to other pyrazole derivatives .
  • Cellular Effects : Preliminary studies indicate that compounds within this class can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Pharmacological Studies

Several studies have investigated the pharmacological applications of this compound:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly against solid tumors, by inhibiting tumor-associated enzymes .
  • Antimicrobial Properties : The compound has been noted for its potential to combat various pathogens, although specific data on its efficacy against particular strains remains limited .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on several cancer cell lines, including MDA-MB-231 (a breast cancer model). The compound's ability to synergize with established chemotherapeutics like doxorubicin was also noted, suggesting a potential for combination therapies .
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The exact dosage and administration route were critical factors influencing its efficacy and safety profile .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits lactoperoxidase and lipoxygenases
Synergistic EffectsEnhances efficacy of doxorubicin

Properties

IUPAC Name

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIMBINHVKTZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.